(2S)-2-[[[[(1R,2R)-2-Hydroxycyclopentyl]oxy]carbonyl]amino]-3,3-dimethylbutyric acid (2S)-2-[[[[(1R,2R)-2-Hydroxycyclopentyl]oxy]carbonyl]amino]-3,3-dimethylbutyric acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17631338
InChI: InChI=1S/C12H21NO5/c1-12(2,3)9(10(15)16)13-11(17)18-8-6-4-5-7(8)14/h7-9,14H,4-6H2,1-3H3,(H,13,17)(H,15,16)/t7-,8-,9-/m1/s1
SMILES:
Molecular Formula: C12H21NO5
Molecular Weight: 259.30 g/mol

(2S)-2-[[[[(1R,2R)-2-Hydroxycyclopentyl]oxy]carbonyl]amino]-3,3-dimethylbutyric acid

CAS No.:

Cat. No.: VC17631338

Molecular Formula: C12H21NO5

Molecular Weight: 259.30 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-[[[[(1R,2R)-2-Hydroxycyclopentyl]oxy]carbonyl]amino]-3,3-dimethylbutyric acid -

Specification

Molecular Formula C12H21NO5
Molecular Weight 259.30 g/mol
IUPAC Name (2S)-2-[[(1R,2R)-2-hydroxycyclopentyl]oxycarbonylamino]-3,3-dimethylbutanoic acid
Standard InChI InChI=1S/C12H21NO5/c1-12(2,3)9(10(15)16)13-11(17)18-8-6-4-5-7(8)14/h7-9,14H,4-6H2,1-3H3,(H,13,17)(H,15,16)/t7-,8-,9-/m1/s1
Standard InChI Key GVSXRUZUUNBCKM-IWSPIJDZSA-N
Isomeric SMILES CC(C)(C)[C@@H](C(=O)O)NC(=O)O[C@@H]1CCC[C@H]1O
Canonical SMILES CC(C)(C)C(C(=O)O)NC(=O)OC1CCCC1O

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

The compound’s IUPAC name, (2S)-2-[[(1R,2R)-2-hydroxycyclopentyl]oxycarbonylamino]-3,3-dimethylbutanoic acid, reflects its stereochemical configuration. Key structural elements include:

  • A (1R,2R)-2-hydroxycyclopentyl group, providing a chiral bicyclic framework.

  • A carbamate linkage (-NH-C(O)-O-) connecting the cyclopentanol moiety to the amino acid backbone.

  • A 3,3-dimethylbutanoic acid chain with an (S)-configured α-carbon.

The stereochemistry is critical to its potential biological activity, as evidenced by the enantiomeric purity requirements in related compounds .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC12H21NO5\text{C}_{12}\text{H}_{21}\text{NO}_5
Molecular Weight259.30 g/mol
IUPAC Name(2S)-2-[[(1R,2R)-2-hydroxycyclopentyl]oxycarbonylamino]-3,3-dimethylbutanoic acid
Canonical SMILESCC(C)(C)C(C(=O)O)NC(=O)OC1CCCC1O
Isomeric SMILESCC(C)(C)C@@HNC(=O)O[C@@H]1CCC[C@H]1O
PubChem CID122365409

Synthetic Methodologies

Stereoselective Synthesis

The synthesis typically involves coupling a chiral hydroxycyclopentyl derivative with a protected amino acid precursor. A patent by CN1940080B outlines a related approach for synthesizing stereoisomeric amino acid derivatives, emphasizing:

  • Stereochemical control: Use of chiral auxiliaries or catalysts to maintain the (1R,2R) and (2S) configurations.

  • Protecting group strategies: Temporary masking of reactive groups (e.g., hydroxyl, amino) to prevent side reactions.

  • Stepwise functionalization: Sequential introduction of the cyclopentyl carbamate and dimethylbutyric acid moieties .

Alternative Routes

A 1990 study demonstrated the use of [2+2] cycloaddition between chiral imines and ketenes to construct β-lactam intermediates, which could be adapted for this compound’s synthesis . This method offers advantages in stereochemical fidelity but requires precise control of reaction conditions (e.g., temperature, solvent polarity) .

HazardPrecautionary Measures
Skin ContactWash immediately with soap/water .
InhalationMove to fresh air; seek medical attention .
Eye ExposureRinse cautiously for 15 minutes .

Future Research Directions

Biological Profiling

  • In vitro assays: Screening for antimicrobial, anticancer, or enzymatic inhibitory activity.

  • Structure-Activity Relationship (SAR): Modifying the cyclopentyl or dimethyl groups to optimize potency.

Process Optimization

  • Green chemistry approaches: Reducing solvent waste or improving atom economy in synthesis .

  • Continuous flow systems: Enhancing reproducibility in large-scale production .

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